2-Amino-5-ethoxy-4-fluorobenzenethiol
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Description
2-Amino-5-ethoxy-4-fluorobenzenethiol is a useful research compound. Its molecular formula is C8H10FNOS and its molecular weight is 187.23. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification of Membranes
Research into the effects of sulfhydryl and amino reactive reagents on ion permeability in human red blood cells highlights the importance of understanding the chemical interactions and modifications at the cellular level. Studies have shown that specific amino-reactive reagents can alter anion permeability, whereas sulfhydryl agents influence cation permeability. This knowledge is crucial for developing targeted treatments and understanding cellular responses to various chemical stimuli. The work of Knauf and Rothstein (1971) in The Journal of General Physiology provides foundational insights into how chemical modifications can influence cell membrane functions, offering potential pathways for therapeutic interventions (Knauf & Rothstein, 1971).
Synthesis of Heterocyclic Compounds
The synthesis of condensed heterocyclic compounds, including 8-substituted isocoumarin derivatives and 4-ethenylcarbazoles, through the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes showcases the versatility of 2-Amino-5-ethoxy-4-fluorobenzenethiol in creating complex molecules. These compounds have shown promising properties, such as solid-state fluorescence, underlining their potential applications in materials science and organic electronics. The research by Shimizu et al. (2009) in The Journal of Organic Chemistry demonstrates innovative approaches to synthesizing these complex structures, potentially opening new avenues for the development of novel materials and drugs (Shimizu, Hirano, Satoh, & Miura, 2009).
Corrosion Inhibition
The application of this compound derivatives in corrosion inhibition presents a green approach to protecting metals against degradation. Research by Verma et al. (2015) on mild steel in acidic conditions highlights the high efficiency of these compounds as corrosion inhibitors, demonstrating their potential in industrial applications to enhance the longevity and durability of metal structures. This study not only showcases the practical applications of these derivatives in industry but also contributes to the development of environmentally friendly corrosion inhibitors (Verma, Quraishi, & Singh, 2015).
- Chemical Modification of Membranes: Effects of Sulfhydryl and Amino Reactive Reagents on Ion Permeability by Knauf & Rothstein (1971).
- Waste-free Synthesis of Condensed Heterocyclic Compounds by Shimizu et al. (2009).
- 2-Aminobenzene-1,3-dicarbonitriles as Green Corrosion Inhibitor by Verma, Quraishi, & Singh (2015).
Properties
IUPAC Name |
2-amino-5-ethoxy-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNOS/c1-2-11-7-4-8(12)6(10)3-5(7)9/h3-4,12H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNWWSCIBSIOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)S)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.